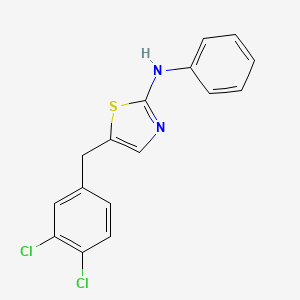

5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thiazole compounds involves specific reactions and conditions. For instance, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized using elemental analyses, IR, NMR, and single crystal X-ray data, indicating the complexity of the synthesis process for these types of chemicals (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often investigated using various techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of the compounds (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole derivatives exhibit a range of chemical reactions and properties, with their stability indicated by negative values of HOMO and LUMO energies. The electronic transition from the ground state to the excited state in these molecules is mainly associated with the π⋯π transition, highlighting their potential for diverse chemical applications (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiazole compounds can be complex. For example, the crystal structures of similar compounds demonstrate that they crystallize in various systems and that their structural stability is often reinforced by intramolecular and intermolecular hydrogen bonding (Yan-An Li et al., 2012).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity and stability, are influenced by their molecular structure. The configuration of the thiazole ring and the substituents attached to it play a crucial role in determining these properties. Advanced analytical methods are typically employed to study these aspects in detail (Pyrih et al., 2023).

Scientific Research Applications

Heterocyclic Compounds in Drug Design and Development

Heterocyclic compounds, including thiazoles and their derivatives, have been extensively studied for their therapeutic potential and applications in drug design and development. The structural features of thiazoles, including the presence of sulfur and nitrogen in the heterocyclic ring, contribute to their diverse pharmacological properties. For instance, 2,4-thiazolidinediones have shown promise as antimicrobial, anticancer, and antidiabetic agents due to their ability to modulate various biological targets (Singh et al., 2022). This demonstrates the broad utility of thiazole-containing compounds in addressing a range of health conditions, suggesting potential research avenues for 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in similar therapeutic areas.

Advanced Materials and Chemical Synthesis

Compounds with thiazol moieties have also found applications in the development of advanced materials and in chemical synthesis processes. Their unique chemical properties facilitate the synthesis of complex molecules and materials with desirable features for various industrial applications. For example, the synthesis and structural properties of novel substituted thiazolidinones highlight the versatility of thiazole derivatives in creating compounds with specific spectroscopic and structural characteristics, useful in material science and chemistry research (Issac & Tierney, 1996). Such insights can inform research into 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, exploring its potential applications in creating novel materials or in facilitating chemical transformations.

Environmental and Biological Applications

The environmental persistence and biological activity of chlorinated compounds and thiazole derivatives necessitate research into their fate, behavior, and potential applications in environmental and biological contexts. Studies on compounds like triclosan, which shares structural characteristics with the compound of interest, have highlighted the importance of understanding the environmental impact and biological effects of these chemicals (Bedoux et al., 2012). Research into 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine could similarly explore its environmental stability, degradation pathways, and biological activities, contributing valuable information for its safe and effective use.

properties

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S/c17-14-7-6-11(9-15(14)18)8-13-10-19-16(21-13)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBHEUXAXCINIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)

![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)